molecular formula C16H21NO2 B2778222 N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide CAS No. 2411313-26-1

N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide

Cat. No. B2778222
CAS RN: 2411313-26-1
M. Wt: 259.349
InChI Key: HJVYJPGIICTQIS-UHFFFAOYSA-N
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Description

N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide, also known as JWH-250, is a synthetic cannabinoid that was first synthesized in 1999. It belongs to the class of compounds known as aminoalkylindoles and is known for its potent effects on the cannabinoid receptors in the body.

Mechanism of Action

N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide acts as a potent agonist of the CB1 and CB2 receptors in the body. It binds to these receptors and activates them, leading to a variety of downstream effects. These effects include the inhibition of adenylyl cyclase, the activation of mitogen-activated protein kinase, and the inhibition of calcium channels. These effects ultimately lead to the modulation of various physiological processes in the body.
Biochemical and Physiological Effects
N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to have analgesic effects, reducing pain in various animal models. It has also been shown to have anti-inflammatory effects, reducing inflammation in various tissues. Additionally, N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide has been shown to have effects on appetite regulation, reducing food intake in animal models.

Advantages and Limitations for Lab Experiments

N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide has several advantages for lab experiments. It is highly potent and selective for the CB1 and CB2 receptors, allowing for precise modulation of these receptors in various experiments. Additionally, N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide is highly stable and can be easily synthesized in large quantities. However, N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide also has several limitations. It is highly lipophilic and can be difficult to dissolve in aqueous solutions. Additionally, N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide has been shown to have some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide. One area of interest is the development of more selective agonists for the CB1 and CB2 receptors. Additionally, there is interest in investigating the role of the endocannabinoid system in various disease states, including chronic pain, inflammation, and neurodegenerative diseases. Finally, there is interest in investigating the potential therapeutic uses of N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide and other synthetic cannabinoids in various disease states.

Synthesis Methods

N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide can be synthesized using a multi-step process that involves the reaction of 3-methylphenol with cyclohexanone to form 3-methylcyclohexanone. This intermediate is then reacted with 2-iodobenzylamine to form the corresponding imine, which is then reduced using sodium borohydride to form the amine. The amine is then reacted with propionyl chloride to form the final product, N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide.

Scientific Research Applications

N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide has been extensively studied for its effects on the cannabinoid receptors in the body. It has been shown to have high affinity for both the CB1 and CB2 receptors, which are found in the brain and immune system, respectively. N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide has been used in various studies to investigate the role of the endocannabinoid system in various physiological processes, including pain, inflammation, and appetite regulation.

properties

IUPAC Name

N-[2-(3-methylphenoxy)cyclohexyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-3-16(18)17-14-9-4-5-10-15(14)19-13-8-6-7-12(2)11-13/h3,6-8,11,14-15H,1,4-5,9-10H2,2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVYJPGIICTQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2CCCCC2NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide

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